An In-Depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
An In-Depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to this comprehensive technical guide on 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride. As a Senior Application Scientist, my goal is to provide a document that transcends a simple cataloging of facts. This guide is designed to be a practical and insightful resource for professionals in the chemical and pharmaceutical sciences. We will delve into the synthesis, properties, and applications of this versatile reagent, with a focus on the underlying principles and practical considerations that are paramount in a research and development setting. The information herein is curated to support the endeavors of those working at the forefront of medicinal chemistry and materials science, providing a solid foundation for innovation.
Chemical Identity and Properties
3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a synthetically important organic compound, primarily utilized as a reactive intermediate in the synthesis of more complex molecules, particularly sulfonamides.
| Property | Value | Source(s) |
| CAS Number | 321309-38-0 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₉H₉ClO₄S | [2][3][4][5][7] |
| Molecular Weight | 248.68 g/mol | [2][3][5][7] |
| IUPAC Name | 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | [2][3][7] |
| Synonyms | 3,4-Dihydro-2H-benzo[b][9][10]dioxepine-7-sulfonyl chloride | [7] |
| Physical Form | Solid (predicted/reported by suppliers) | [1][5] |
| Boiling Point | 158-160°C at 0.1 mmHg (predicted) | [7] |
| Density | 1.439 ± 0.06 g/cm³ (predicted) | [7] |
Structural Representation:
Caption: Structure of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Synthesis and Mechanism
Step 1: Synthesis of the Benzodioxepine Core
The parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine, can be synthesized from catechol and 1,3-dihalopropane (e.g., 1,3-dibromopropane) via a Williamson ether synthesis.
Caption: Synthesis of the benzodioxepine core.
Step 2: Chlorosulfonation
The introduction of the sulfonyl chloride moiety onto the benzene ring is typically achieved through chlorosulfonation. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as the electrophile.
Proposed Synthesis Protocol:
-
Materials: 3,4-dihydro-2H-1,5-benzodioxepine, Chlorosulfonic acid, Dichloromethane (or other inert solvent), Ice bath, Quenching solution (ice water).
-
Procedure:
-
Dissolve 3,4-dihydro-2H-1,5-benzodioxepine in an inert solvent like dichloromethane and cool the solution in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution, maintaining the temperature below 10 °C. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
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Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
The solid product can then be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
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Mechanism of Chlorosulfonation:
Caption: Mechanism of chlorosulfonation.
Reactivity and Applications in Drug Discovery
The primary utility of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride lies in its function as a precursor to a wide array of sulfonamides. The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.
General Reaction Scheme: Sulfonamide Formation
Caption: General sulfonamide synthesis.
Significance in Medicinal Chemistry:
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anti-cancer agents.[11][12] The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is also a privileged structure in drug discovery, appearing in compounds targeting the central nervous system. The combination of these two moieties can lead to novel chemical entities with potentially valuable pharmacological profiles. For instance, derivatives such as 4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid have been synthesized, indicating the use of the title compound in creating libraries of potential drug candidates.[6][13][14]
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide Derivative
This protocol describes a general method for the synthesis of a sulfonamide from 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride and a generic primary amine.
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Materials:
-
3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride (1 equivalent)
-
Primary amine (1-1.2 equivalents)
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A suitable base (e.g., triethylamine or pyridine, 1.5-2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the primary amine and the base in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.
-
Upon completion, the reaction mixture can be washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a saturated sodium bicarbonate solution, and finally brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Safety and Handling
3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a corrosive and moisture-sensitive compound. Appropriate safety precautions are essential.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
-
Handling:
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Keep away from moisture, as it can hydrolyze to the corresponding sulfonic acid, releasing HCl.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong bases, alcohols, and amines (except for controlled reactions).
-
-
First Aid Measures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Conclusion
3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a valuable and reactive intermediate for the synthesis of a variety of sulfonamide derivatives. Its utility is particularly pronounced in the field of drug discovery, where the benzodioxepine scaffold and the sulfonamide functional group are both well-established pharmacophores. While detailed synthetic and characterization data in the public domain is sparse, its preparation and reactions follow predictable and well-understood chemical principles. Researchers and scientists utilizing this compound should adhere to strict safety protocols due to its corrosive nature. This guide provides a foundational understanding to enable its effective and safe use in the laboratory.
References
-
LabNovo. 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride. [Link]
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Molbase. 3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-SULFONYL CHLORIDE | CAS 321309-38-0. [Link]
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Rhenium Bio Science. 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride, 97%. [Link]
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LookChem. 3,4-dihydro-2h-1,5-benzodioxepine-7-sulfonyl chloride. [Link]
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PubChemLite. 4-(3,4-dihydro-2h-1,5-benzodioxepine-7-sulfonamido)benzoic acid. [Link]
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Discovery of Benzodiazepine Sulfonamide-Based Bombesin Receptor Subtype 3 Agonists and Their Unusual Chirality. PMC. [Link]
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PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. [Link]
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Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. ResearchGate. [Link]
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P&S Chemicals. Product information, 3,4-Dihydro-2h-1,5-benzodioxepine-7-sulfonyl chloride. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. [Link]
- CN103351315A - General preparation method of sulfonyl chloride.
-
Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. SlideShare. [Link]
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Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. PMC. [Link]
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Synthesis of 2,3-dihydrobenzo[b][9][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][9][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC. [Link]
- Preparation method of substituted benzene sulfonyl chloride.
- US2744907A - Production of heterocyclic sulfonyl chlorides.
- Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
-
International Journal of Physical Sciences - design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. Academic Journals. [Link]
-
The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic. [Link]
- WO2007026971A2 - Process for preparing benzazepine compounds or salts thereof.
- US9233946B2 - Sulfonamide compounds.
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